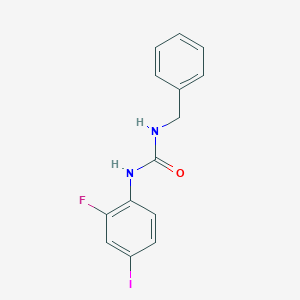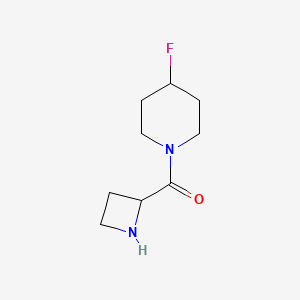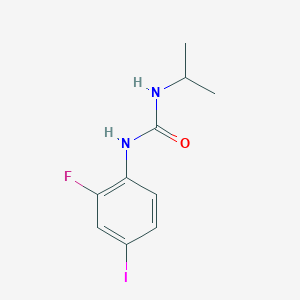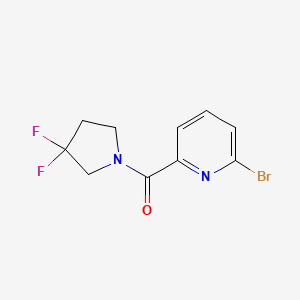
(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone
Overview
Description
(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (hereafter referred to as 6-BP-3,3-DFP-M) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. 6-BP-3,3-DFP-M is a heterocyclic compound, which is composed of a bromopyridine and difluoropyrrolidine moiety in a methanone backbone. It is highly soluble in water and has been found to be stable in a variety of conditions. The compound has shown promise in a number of areas, including its use as a reagent for organic synthesis, as a catalyst for biochemical reactions, and its potential applications in drug discovery.
Scientific Research Applications
Synthesis and Structural Studies
- A study by Tsuno et al. (2017) focused on the synthesis of a novel series of methanone derivatives, including (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone, as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds exhibited analgesic effects in animal models, highlighting their potential for pain treatment research (Tsuno et al., 2017).
- Rusnac et al. (2020) investigated unexpected products from the condensation reaction involving pyridinyl methanone compounds. This research contributes to the understanding of the chemistry of such compounds, including (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (Rusnac et al., 2020).
Biochemical and Pharmacological Studies
- Abarca et al. (2006) explored the decomposition of bromo-triazolopyridine to form pyridylcarbene, which relates to the synthesis of pyridinyl methanones. This research has implications for the development of new pharmaceuticals and biochemical compounds (Abarca et al., 2006).
- Aggarwal et al. (2016) developed a method for the regioselective synthesis of pyridinyl methanones, which can be relevant to the synthesis of (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone. Such methods are crucial for creating compounds with potential medicinal applications (Aggarwal et al., 2016).
Crystallography and Molecular Structure
- Böck et al. (2021) conducted a study on the crystal structures of certain pyridinyl compounds. This type of research is important for understanding the physical and chemical properties of (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (Böck et al., 2021).
Antibacterial and Antifungal Properties
- Shahana and Yardily (2020) synthesized and characterized novel thiazolyl methanone derivatives and evaluated their antibacterial activity. This research demonstrates the potential of pyridinyl methanones, like (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone, in developing antibacterial agents (Shahana & Yardily, 2020).
properties
IUPAC Name |
(6-bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O/c11-8-3-1-2-7(14-8)9(16)15-5-4-10(12,13)6-15/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSQAYPVQAAJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine](/img/structure/B1415764.png)

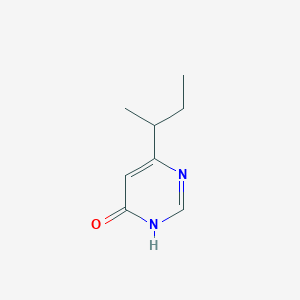
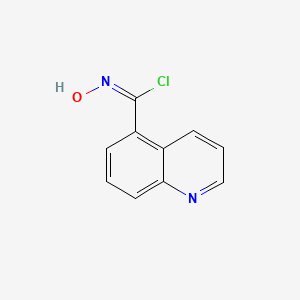
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)

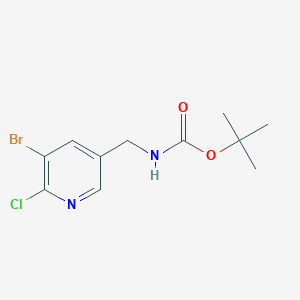

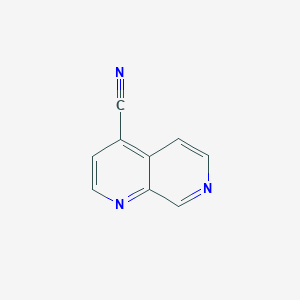
![2-Chloro-N-[(1E)-(hydroxyamino)-methylidene]acetamide](/img/structure/B1415778.png)

